Bicyclo[5.2.0]nonan-4-one
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Overview
Description
Bicyclo[520]nonan-4-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry This compound features a fused ring system, which contributes to its distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.0]nonan-4-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Another method involves the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the bicyclic ketone. This reaction often requires the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.0]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Bicyclo[5.2.0]nonan-4-one has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology, derivatives of this compound have been studied for their potential biological activities, such as anticancer and antimicrobial properties .
In the field of materials science, this compound and its derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced mechanical strength or thermal stability .
Mechanism of Action
The mechanism of action of Bicyclo[5.2.0]nonan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonane: This compound features a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[3.3.1]nonane: Another related compound with a different ring system, known for its use in asymmetric catalysis and as a building block for various bioactive molecules.
Uniqueness
Bicyclo[5.2.0]nonan-4-one is unique due to its specific ring fusion and the presence of a ketone functional group.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]nonan-4-one |
InChI |
InChI=1S/C9H14O/c10-9-5-3-7-1-2-8(7)4-6-9/h7-8H,1-6H2 |
InChI Key |
NLIVBNKOQRTTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC(=O)CC2 |
Origin of Product |
United States |
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